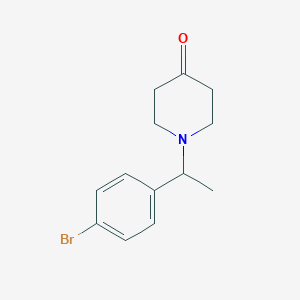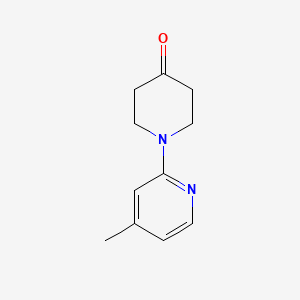
5,5'-(Carbonylbis(azanediyl))diisophthalic acid
Vue d'ensemble
Description
5,5’-(Carbonylbis(azanediyl))diisophthalic acid is a chemical compound with the molecular formula C17H12N2O9 . It has a molecular weight of 388.29 g/mol . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for 5,5’-(Carbonylbis(azanediyl))diisophthalic acid is 1S/C17H12N2O9/c20-13(21)7-1-8(14(22)23)4-11(3-7)18-17(28)19-12-5-9(15(24)25)2-10(6-12)16(26)27/h1-6H,(H,20,21)(H,22,23)(H,24,25)(H,26,27)(H2,18,19,28) . The compound has a topological polar surface area of 190 Ų and a complexity of 567 .
Physical and Chemical Properties Analysis
5,5’-(Carbonylbis(azanediyl))diisophthalic acid has a molecular weight of 388.3 g/mol . It has a computed XLogP3-AA value of 0.6, indicating its partition coefficient between octanol and water . The compound has 6 hydrogen bond donors and 9 hydrogen bond acceptors . It has a rotatable bond count of 6 . The exact mass and monoisotopic mass of the compound are 388.05427996 g/mol . The compound has a heavy atom count of 28 .
Applications De Recherche Scientifique
Metal-Organic Frameworks (MOFs) Synthesis
5,5'-(Carbonylbis(azanediyl))diisophthalic acid has been employed in synthesizing various metal-organic frameworks (MOFs). For example, a Co(II) complex was created using this compound, exhibiting a 2D net structure and showing potential for magnetic property studies (Zhu et al., 2017). Similarly, a copper(II) MOF was constructed for gas storage and purification applications, demonstrating the compound's utility in environmental technology (Li et al., 2015).
Crystal Structure and Fluorescence Property Analysis
The compound has been used to prepare aroyl acylamide compounds, which were analyzed for their crystal structure and fluorescence properties. This research contributes to the understanding of molecular interactions and potential applications in materials science (Zhang et al., 2012).
Expansion and Functionalization of MOFs
Amide groups derived from this compound have been used to expand and functionalize MOFs. This approach has shown promise in creating mesoporous MOFs with high CO2 storage capacity, indicating its relevance in CO2 capture and sequestration technologies (Lu et al., 2016).
Luminescence-Based Detection
The compound has been utilized in the development of luminescent MOFs for sensing applications. For instance, a heterometallic MOF using this ligand showed potential for selective detection of Al3+ ions and as a protective agent against periodontitis, highlighting its biomedical and environmental sensing applications (Hou et al., 2019).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Propriétés
IUPAC Name |
5-[(3,5-dicarboxyphenyl)carbamoylamino]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O9/c20-13(21)7-1-8(14(22)23)4-11(3-7)18-17(28)19-12-5-9(15(24)25)2-10(6-12)16(26)27/h1-6H,(H,20,21)(H,22,23)(H,24,25)(H,26,27)(H2,18,19,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRBVHIQLGZJJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)NC(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


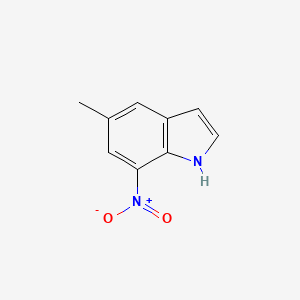
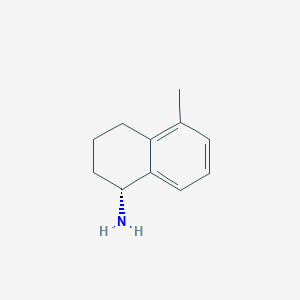
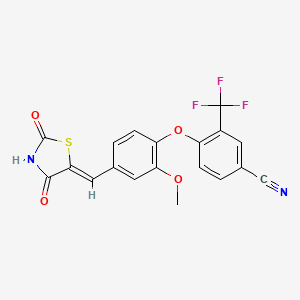
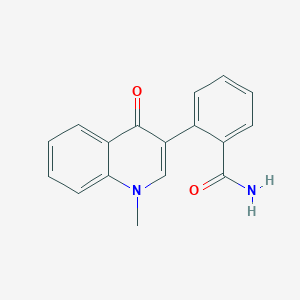

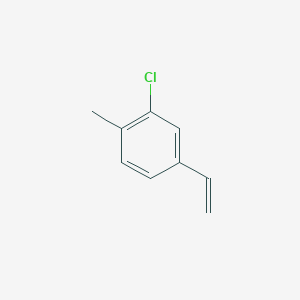
![(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3078859.png)

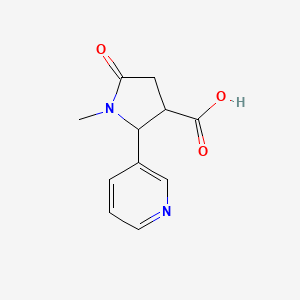
![1-(Benzo[b]thiophen-7-yl)piperazine](/img/structure/B3078889.png)
![8-piperazin-1-yl-4H-benzo[1,4]oxazin-3-one](/img/structure/B3078891.png)
![1-[(2-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3078899.png)
